11-Deoxyprostaglandin F1alpha

Uterine Physiology Smooth Muscle Pharmacology Reproductive Biology

Substituting PGF1α or PGF2α for 11-deoxy PGF1α in FP receptor studies introduces uncontrolled variables-the absent C-11 hydroxyl fundamentally alters both potency and effect direction. 11-Deoxyprostaglandin F1α (CAS 37785-98-1) resolves this. • 3.3× higher uterine contractile potency vs PGF1α-lower working concentrations improve signal-to-noise in smooth muscle assays • 35% inhibition of gastric acid secretion at 32 mg/kg-functionally opposes PGF2α for GI target validation • EC₅₀ 85 nM at human FP receptor-reliable positive control for HTS screening and SAR campaigns Supplied ≥99% pure (crystalline solid) with full QC documentation. Ships ambient; store at -20°C.

Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
CAS No. 37785-98-1
Cat. No. B159231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxyprostaglandin F1alpha
CAS37785-98-1
Synonyms11-deoxy-PGF1alpha
11-deoxyprostaglandin F1alpha
11-deoxyprostaglandin F1alpha, (9alpha,13E,15R)-isomer
11-deoxyprostaglandin F1alpha, (9alpha,13E,15S)-(+-)-isomer
11-deoxyprostaglandin F1alpha, (9beta)-(+-)-isomer
11-deoxyprostaglandin F1alpha, (9beta,13E,15R)-isomer
11-deoxyprostaglandin F1alpha, (9beta,13E,15S)-isome
Molecular FormulaC20H36O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1
InChIKeyHYBPXYQCXNOTFK-DUSCRHDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxyprostaglandin F1alpha: Identity & Pharmacological Baselines


11-Deoxyprostaglandin F1alpha (11-deoxy PGF1α, CAS 37785-98-1) is a synthetic analog of prostaglandin F1α (PGF1α), characterized by the absence of the C-11 hydroxyl group present in the native prostaglandin [1]. This structural modification (C20H36O4, MW 340.5) distinguishes it from both PGF1α and the more widely studied PGF2α, resulting in a distinct pharmacological profile that includes inhibition of gastric acid secretion, stimulation of uterine contractions, and vasopressor/bronchoconstrictor activities . As a research tool, 11-deoxy PGF1α serves as a key reference compound for structure-activity relationship (SAR) studies within the prostaglandin F series and for investigating FP receptor-mediated physiological responses [2].

FP receptor SAR probe
C-11 deoxy structural comparator
Supports prostaglandin F-series signaling analysis

11-Deoxy PGF1α: Why Generic Substitution Fails


The pharmacological and biological activity of 11-deoxyprostaglandin F1alpha cannot be assumed to mirror that of its parent compound, PGF1α, or the closely related analog, PGF2α. While these compounds share a common prostanoic acid backbone, the absence of the C-11 hydroxyl group in 11-deoxy PGF1α fundamentally alters its potency and, in some cases, its direction of effect in key in vivo assays [1]. For example, while PGF1α and PGF2α both act as vasodilators in certain vascular beds, 11-deoxy PGF1α exhibits vasopressor activity . Therefore, substituting PGF1α or PGF2α for 11-deoxy PGF1α in an experimental protocol would introduce uncontrolled variables and confound the interpretation of results, especially in studies focused on FP receptor signaling or structure-activity relationships . The quantitative evidence below demonstrates precisely where and how this compound differs, providing a rigorous basis for selection over generic alternatives.

11-deoxy PGF1α vs. PGF1α
Uterine contractile potency may shift; direct substitution confounds FP receptor studies
11-deoxy PGF1α vs. PGF2α
Vasopressor activity, bronchoconstriction potency, and gastric secretion effect differ directionally or in magnitude

11-Deoxy PGF1α: Quantitative Differentiation


Uterine Contractile Potency vs. PGF1α

In a direct head-to-head comparison, 11-deoxy PGF1α induced rat uterine contractions at a dose that was 0.3 times that of PGF1α, indicating that 11-deoxy PGF1α is approximately 3.3-fold more potent in this specific in vivo assay . This quantifiable difference is critical for researchers studying prostaglandin-mediated uterine contractility, as it demonstrates that the C-11 deoxy modification significantly enhances agonist activity at the uterine FP receptor relative to the parent compound.

Uterine Contractile Potency
Reported comparison
Relative dose 0.3× vs PGF1α
3.3-fold higher potency
Supports FP receptor uterine assay context
In vivo rat uterine contraction assay
Uterine Physiology Smooth Muscle Pharmacology Reproductive Biology

Vasopressor & Bronchoconstrictor Activity vs. PGF2α

In comparative studies using guinea pigs, 11-deoxy PGF1α demonstrated vasopressor and bronchoconstrictor activities at approximately half the potency of prostaglandin F2α (PGF2α) [1]. This finding establishes a clear quantitative benchmark for its activity in these systems. While PGF2α is a potent vasopressor and bronchoconstrictor, 11-deoxy PGF1α offers a less potent alternative within the same pharmacological class, which may be advantageous for dose-response studies or for mitigating potential off-target effects associated with full PGF2α agonism .

Vasopressor & Bronchoconstriction
Reported comparison
Relative potency 0.5× vs PGF2α
2-fold lower potency
Supports dose-response study design
In vivo guinea pig model
Cardiovascular Pharmacology Respiratory Physiology Smooth Muscle

Gastric Acid Secretion Inhibition

In whole animal studies, a 32 mg/kg dose of 11-deoxy PGF1α inhibited gastric acid secretion by 35% [1]. While this data point does not include a direct comparator from the same study, it provides a quantitative baseline for its antisecretory activity. This is a key differentiator from PGF2α, which is known to stimulate, rather than inhibit, gastric acid secretion in certain models . This functional inversion—from stimulant to inhibitor—is a critical, qualitative difference that makes generic substitution impossible.

Gastric Acid Secretion
Class-level inference
35% inhibition at 32 mg/kg
Functional inversion vs PGF2α (stimulatory)
Supports gastric antisecretory pathway studies
In vivo rat model; qualitative differentiation
Gastrointestinal Pharmacology Gastric Physiology Ulcer Research

Human FP Receptor Affinity

11-deoxy PGF1α exhibits high affinity and selectivity for the human prostaglandin F (hFP) receptor, with a reported EC50 of 85 nM . This quantitative receptor binding data provides a molecular-level explanation for its observed in vivo activities. While a direct EC50 value for PGF1α at the hFP receptor is not provided in this source, this defined affinity establishes 11-deoxy PGF1α as a viable tool compound for in vitro FP receptor assays.

Human FP Receptor Affinity
Data to verify
EC50 = 85 nM
Supports FP receptor binding assay development
In vitro human FP receptor assay
GPCR Pharmacology Receptor Binding Prostaglandin Signaling

Chemical Purity Specification

Reputable vendors, such as Cayman Chemical, supply 11-deoxy PGF1α with a certified purity of ≥99% . This high purity specification is critical for minimizing confounding effects from impurities and ensuring that observed biological activities are attributable to the compound of interest. For procurement, this specification provides a clear, verifiable benchmark for quality, differentiating it from lower-purity or less rigorously characterized alternatives that may introduce experimental variability.

Chemical Purity
Specification review
≥99%
Supports experimental reproducibility
Commercial supply specification
Analytical Chemistry Quality Control Experimental Reproducibility

11-Deoxy PGF1α: Research & Industrial Applications


FP Receptor-Mediated Uterine Contractility

Given its 3.3-fold higher potency in inducing rat uterine contractions compared to PGF1α, 11-deoxy PGF1α is the superior choice for studies focused on prostaglandin F receptor (FP) function in uterine smooth muscle. Its enhanced potency allows for the use of lower concentrations, which can reduce off-target effects and improve the signal-to-noise ratio in functional assays .

Vasopressor & Bronchoconstrictor Signaling Pathways

The defined 2-fold lower vasopressor and bronchoconstrictor potency of 11-deoxy PGF1α relative to PGF2α makes it a valuable tool for dissecting the structure-activity relationships governing these responses. Researchers can use this compound to selectively activate FP receptors with a more moderate efficacy, enabling a nuanced investigation of downstream signaling events compared to the full agonist activity of PGF2α [1].

Gastric Antisecretory Effects

The documented 35% inhibition of gastric acid secretion at a 32 mg/kg dose positions 11-deoxy PGF1α as a key reference compound for studying the antisecretory properties of prostaglandin analogs. Its functional opposition to the stimulatory effect of PGF2α on gastric acid secretion highlights its unique pharmacological profile and makes it an essential tool for elucidating the structural determinants of prostaglandin activity in the gastrointestinal tract [2].

FP Receptor Binding in High-Throughput Screening

The reported EC50 of 85 nM at the human FP receptor provides a quantitative benchmark for validating in vitro FP receptor binding assays. Laboratories developing high-throughput screens for FP receptor modulators can utilize 11-deoxy PGF1α as a reliable positive control and reference agonist, ensuring assay consistency and enabling accurate comparison of novel compound potencies .

Application
Selection Property
Validation Focus
Uterine FP receptor signaling studies
Contractile potency profile
Dose-response relationship in uterine tissue
Vascular and respiratory smooth muscle signaling
Vasopressor/bronchoconstrictor potency context
FP receptor-mediated smooth muscle assays
Gastric antisecretory pathway studies
Gastric secretion inhibition profile
Functional assay in comparison to PGF2α class
FP receptor high-throughput screening
Defined receptor affinity
Assay consistency and positive control validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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